

Application Notes: Flow Cytometry Analysis of Cells Labeled with BODIPY-X-Alkyne

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Compound of Interest

Compound Name: BODIPY-X-Alkyne

Cat. No.: B1147857

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Introduction

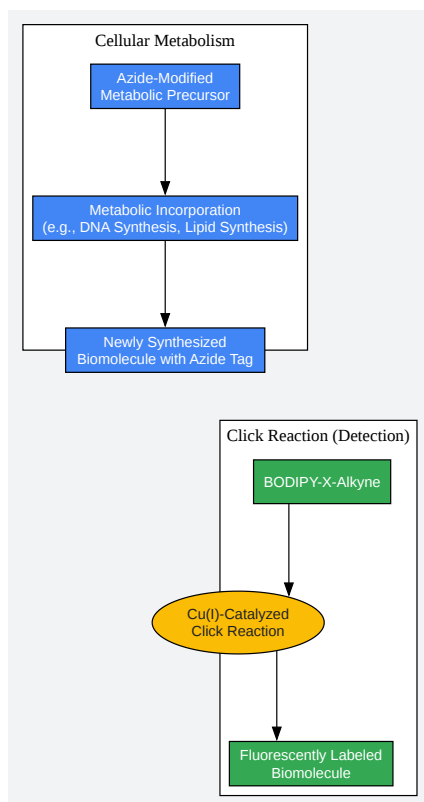
BODIPY (boron-dipyrromethene) dyes are a class of highly versatile fluorophores widely used in biological research.^[1] Their unique properties, including high fluorescence quantum yield, sharp emission spectra, photostability, and relative insensitivity to environmental pH and polarity, make them ideal for flow cytometry applications.^{[2][3]} The intrinsic lipophilicity of the BODIPY core allows it to easily penetrate cell membranes, making it suitable for labeling intracellular components like lipid droplets.^{[1][4]}

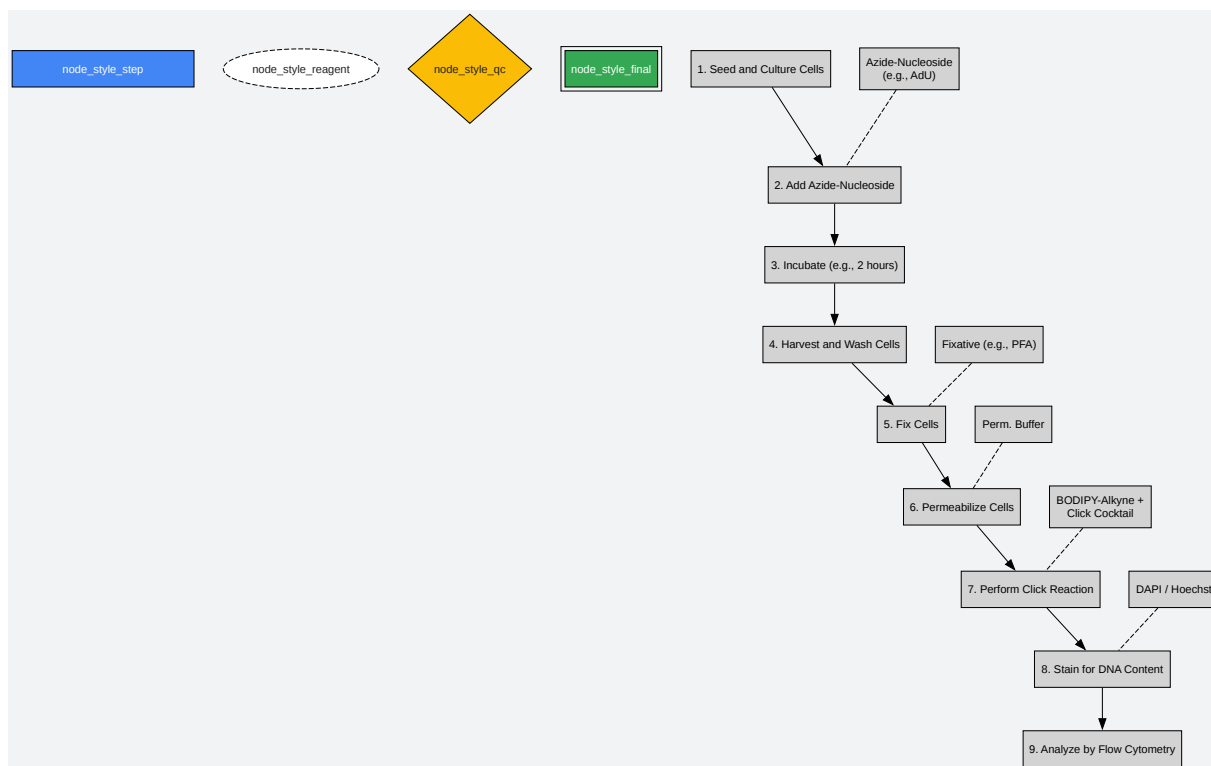
The "X-Alkyne" modification on the BODIPY dye enables its use in bioorthogonal chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".^{[5][6]} This reaction allows for the highly specific and efficient covalent labeling of biomolecules that have been metabolically tagged with an azide group.^[7] By combining metabolic labeling with an azide-modified precursor (e.g., an azide-fatty acid or an azide-nucleoside) and subsequent detection with **BODIPY-X-Alkyne**, researchers can specifically quantify dynamic cellular processes like lipid synthesis and cell proliferation with high sensitivity and low background.^{[1][8]}

This document provides detailed protocols and application notes for the analysis of cells labeled with **BODIPY-X-Alkyne** using flow cytometry, targeting researchers in cell biology and drug development.

Core Principle: Click Chemistry Detection

The fundamental principle involves a two-step process. First, cells are incubated with a biocompatible azide-modified molecule (e.g., azido-fatty acids, azido-sugars, or azido-nucleosides), which is incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways. Second, after incubation, the cells are fixed, permeabilized, and treated with **BODIPY-X-Alkyne**. A copper-catalyzed click reaction forms a stable triazole linkage between the alkyne on the BODIPY dye and the azide on the incorporated metabolic label, resulting in highly specific fluorescent labeling of the target biomolecule population.





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